Cas no 400864-36-0 (3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide)

3-アミノ-N-(ナフタレン-2-イル)-5H,6H,7H,8H-チエノ[2,3-b]キノリン-2-カルボキサミドは、複素環化合物に属する有機化合物です。ナフタレン基とチエノキノリン骨格を有するこの化合物は、高い分子安定性と特異的な立体構造を示します。特に、アミノ基とカルボキサミド基の存在により、分子間相互作用や配位能に優れ、医薬品中間体や機能性材料としての応用が期待されます。その剛直な骨格構造はπ共役系を形成し、光電子特性や生体適合性の向上に寄与する可能性があります。また、多環式構造により熱安定性が高く、有機合成や材料科学分野での利用価値が注目されています。

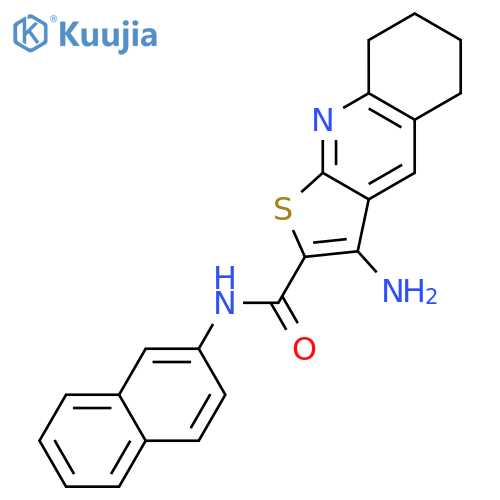

400864-36-0 structure

商品名:3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- <br>3-Amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carb oxamide

- 3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide

- SR-01000475359-1

- Oprea1_661718

- CHEMBL3759136

- 3-amino-N-naphthalen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Oprea1_205540

- 3-AMINO-N-(NAPHTHALEN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

- 3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- EU-0042952

- SCHEMBL430702

- SR-01000475359

- 3-amino-N-(2-naphthyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- 400864-36-0

- ChemDiv1_008533

- AKOS003272377

- F0915-4780

- HMS611D19

- 648-665-1

- 3-Amino-N-(2-naphthyl)-5,6,7,8-tetrahydrothieno(2,3-B)quinoline-2-carboxamide

-

- インチ: InChI=1S/C22H19N3OS/c23-19-17-12-15-7-3-4-8-18(15)25-22(17)27-20(19)21(26)24-16-10-9-13-5-1-2-6-14(13)11-16/h1-2,5-6,9-12H,3-4,7-8,23H2,(H,24,26)

- InChIKey: SITDUAWWTWMILE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 373.125

- どういたいしつりょう: 373.125

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 558

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 96.3Ų

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0915-4780-5μmol |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-1mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-3mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-50mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-10μmol |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-30mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-4mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-25mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-5mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0915-4780-10mg |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide |

400864-36-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

400864-36-0 (3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 81216-14-0(7-bromohept-1-yne)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬